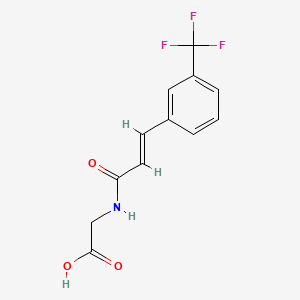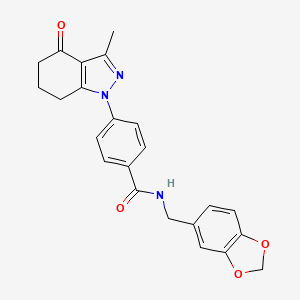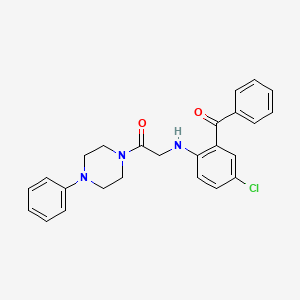![molecular formula C22H32O3 B1649726 2-[(7Z,9E)-14-hydroxypentadeca-7,9-dien-5-yl]benzoic Acid CAS No. 103904-74-1](/img/structure/B1649726.png)
2-[(7Z,9E)-14-hydroxypentadeca-7,9-dien-5-yl]benzoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
アナカルド酸ジエンは、カシューナッツ(Anacardium occidentale)の殻に含まれるフェノール性脂質であるアナカルド酸の多価不飽和型です。この化合物は、抗菌性、抗酸化性、および抗炎症作用で知られています。 これは、エタノールおよびエーテルと部分的に混和しますが、水とほとんど混和しない黄色の液体です .
準備方法
合成ルートと反応条件: アナカルド酸ジエンは、ヘキサンなどの溶媒を使用して、カシューナッツ殻液(CNSL)から抽出できます。 抽出プロセスには、アナカルド酸の分離が含まれ、その後、クロマトグラフィー技術を使用して精製されます . CNSLの化学組成は、抽出方法によって異なります。冷蔵または溶媒抽出によって得られる天然CNSLは、アナカルド酸(60〜65%)およびその他のフェノール類を豊富に含んでいます .
工業生産方法: アナカルド酸ジエンの工業生産には、カシューナッツの殻からのCNSLの抽出、それに続く精製および化学修飾が含まれます。 このプロセスには、通常、溶媒抽出、クロマトグラフィー精製、および化合物の所望の特性を強化するための化学修飾が含まれます .
化学反応の分析
反応の種類: アナカルド酸ジエンは、酸化、還元、および置換を含むさまざまな化学反応を受けます。これらの反応は、フェノール性ヒドロキシル基やアルケニル側鎖などの反応性部位の存在によって促進されます。
一般的な試薬と条件:
酸化: 過マンガン酸カリウム(KMnO₄)や過酸化水素(H₂O₂)などの一般的な酸化剤を使用して、アナカルド酸ジエンを酸化できます。
還元: 水素化ホウ素ナトリウム(NaBH₄)や水素化アルミニウムリチウム(LiAlH₄)などの還元剤は、還元反応に使用されます。
置換: 置換反応には、多くの場合、ハロゲン(例:塩素、臭素)や求核剤(例:アミン、チオール)などの試薬が関与します。
主な生成物: これらの反応から生成される主な生成物には、酸化された誘導体、アナカルド酸の還元形態、およびさまざまな置換されたフェノール化合物があります .
4. 科学研究への応用
アナカルド酸ジエンは、幅広い科学研究用途を持っています。
科学的研究の応用
Anacardic acid diene has a wide range of scientific research applications:
作用機序
アナカルド酸ジエンは、マトリックスメタロプロテイナーゼ(MMP-2およびMMP-9)の触媒活性を阻害することによってその効果を発揮します。アナカルド酸のカルボキシレート基は、これらの酵素の活性部位にある触媒的亜鉛イオンをキレート化し、それらの活性を阻害します。 このメカニズムは、その抗菌性と抗炎症作用にとって重要です .
類似の化合物:
カルダノール: 樹脂やコーティングの製造に使用される、アナカルド酸の脱カルボキシル化形態です.
カルドール: CNSLに見られるもう1つのフェノール性脂質であり、その抗酸化作用で知られています.
2-メチルカルドール: カルドールの誘導体であり、同様の生物学的活性を示します.
独自性: アナカルド酸ジエンは、その多価不飽和アルケニル側鎖が独特です。これは、飽和した対応物と比較して、その生物学的活性を高めます。 この構造的特徴により、特定の細菌株やさまざまな産業用途において特に効果的です .
類似化合物との比較
Cardanol: A decarboxylated form of anacardic acid, used in the production of resins and coatings.
Cardol: Another phenolic lipid found in CNSL, known for its antioxidant properties.
2-Methyl Cardol: A derivative of cardol with similar biological activities.
Uniqueness: Anacardic acid diene is unique due to its polyunsaturated alkenyl side chain, which enhances its biological activity compared to its saturated counterparts. This structural feature makes it particularly effective against certain bacterial strains and in various industrial applications .
特性
CAS番号 |
103904-74-1 |
|---|---|
分子式 |
C22H32O3 |
分子量 |
344.5 g/mol |
IUPAC名 |
2-hydroxy-6-[(8Z,11Z)-pentadeca-8,11-dienyl]benzoic acid |
InChI |
InChI=1S/C22H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-17-15-18-20(23)21(19)22(24)25/h4-5,7-8,15,17-18,23H,2-3,6,9-14,16H2,1H3,(H,24,25)/b5-4-,8-7- |
InChIキー |
KAOMOVYHGLSFHQ-UTOQUPLUSA-N |
SMILES |
CCCCC(CC=CC=CCCCC(C)O)C1=CC=CC=C1C(=O)O |
異性体SMILES |
CCC/C=C\C/C=C\CCCCCCCC1=C(C(=CC=C1)O)C(=O)O |
正規SMILES |
CCCC=CCC=CCCCCCCCC1=C(C(=CC=C1)O)C(=O)O |
melting_point |
25 - 26 °C |
物理的記述 |
Solid |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Benzoic acid, 4-[(3-oxo-1,3-diphenylpropyl)amino]-, ethyl ester](/img/structure/B1649645.png)
![N-(3-chloro-4-methylphenyl)-4-(3-methoxyphenyl)-7,8,9,10-tetrahydro-4H-[1]benzothieno[3,2-f]pyrrolo[1,2-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B1649646.png)
![N-(3-chloro-2-methylphenyl)-4-(3-methoxyphenyl)-7,8,9,10-tetrahydro-4H-[1]benzothieno[3,2-f]pyrrolo[1,2-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B1649647.png)
![N-(2-chlorophenyl)-4-(3-ethoxyphenyl)-7,8,9,10-tetrahydro-4H-[1]benzothieno[3,2-f]pyrrolo[1,2-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B1649649.png)
![4-(3-ethoxyphenyl)-N-(4-fluorobenzyl)-7,8,9,10-tetrahydro-4H-[1]benzothieno[3,2-f]pyrrolo[1,2-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B1649650.png)
![N-(2-ethylphenyl)-4-isopropyl-7,8,9,10-tetrahydro-4H-[1]benzothieno[3,2-f]pyrrolo[1,2-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B1649651.png)
![N-(3-ethoxypropyl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B1649654.png)

![N-[(4-Fluorophenyl)methyl]-2-(N-methyl2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-sulfonamido)acetamide](/img/structure/B1649656.png)
![2-(4-Methoxyphenyl)-6-[(3-methylphenyl)sulfonyl]-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1649657.png)

![4-{3-[5,7-dimethyl-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]propanoyl}-N-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B1649666.png)
